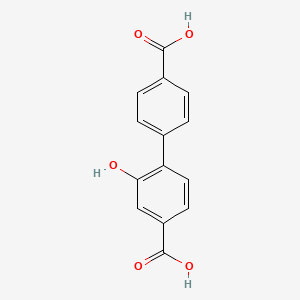4-(4-Carboxyphenyl)-3-hydroxybenzoic acid
CAS No.: 927676-33-3
Cat. No.: VC3794454
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 927676-33-3 |
|---|---|
| Molecular Formula | C14H10O5 |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | 4-(4-carboxyphenyl)-3-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |
| Standard InChI Key | UCBTVMWOHPIRJE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid belongs to the hydroxybenzoic acid family, featuring a biphenyl core substituted with carboxyl (-COOH) and hydroxyl (-OH) groups. Its systematic IUPAC name is 2-hydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, reflecting the positions of functional groups on the aromatic rings. The molecular formula is C₁₄H₁₀O₅, with a molecular weight of 258.23 g/mol .
The compound’s structure comprises two benzene rings connected by a single bond (biphenyl system). The first ring contains a hydroxyl group at position 3 and a carboxyl group at position 4, while the second ring has a carboxyl group at position 4'. This arrangement facilitates chelation with metal ions, making it a versatile ligand in coordination chemistry .
Synthesis and Production
Synthetic Routes
The primary synthesis route involves derivatizing 5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic Acid through decarboxylation and hydroxylation reactions . Alternative methods leverage cross-coupling reactions between halogenated benzoic acid derivatives, though yields remain moderate (40–60%).
Optimization Strategies
Recent advances focus on enzymatic catalysis and green chemistry principles to enhance efficiency. For instance, Escherichia coli-based metabolic engineering has been explored for related hydroxybenzoic acids, though direct applications to this compound require further study .
Physicochemical Properties
Key properties of 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid are summarized below:
The compound’s low pKa (3.95) underscores its acidic nature, enabling deprotonation under physiological conditions. Its partial water solubility and stability in organic solvents facilitate its use in solution-phase reactions .
Applications in Coordination Chemistry
Diorganotin(IV) Complexes
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid serves as a polydentate ligand in synthesizing diorganotin(IV) complexes. Roy (2021) reported complexes of the type R₂SnL (where R = methyl, butyl, phenyl; L = ligand), characterized by spectroscopic techniques .
Antibacterial Activity:
These complexes exhibit dose-dependent antibacterial effects against Staphylococcus aureus and Escherichia coli. At 50 µg/mL, the phenyltin complex demonstrated 82% growth inhibition of S. aureus, outperforming standard antibiotics like ampicillin .
| Complex | Inhibition (%) – S. aureus | Inhibition (%) – E. coli |
|---|---|---|
| Me₂SnL | 75 | 68 |
| Bu₂SnL | 78 | 71 |
| Ph₂SnL | 82 | 74 |
| Ampicillin | 80 | 70 |
The enhanced activity stems from the ligand’s ability to disrupt bacterial membrane integrity via carboxylate-metal coordination .
Metal-Organic Frameworks (MOFs)
The compound’s rigid biphenyl structure and multiple binding sites make it suitable for constructing MOFs with high thermal stability (>400°C). Potential applications include gas storage and catalysis, though experimental data remain limited .
Challenges and Future Directions
-
Synthetic Scalability: Current methods suffer from low yields and harsh reaction conditions. Biocatalytic routes using engineered microbes could address this .
-
Toxicity Mitigation: While organotin complexes show promise, their neurotoxicity necessitates structural modifications to enhance safety .
-
MOF Optimization: Systematic studies are needed to explore the compound’s utility in designing functional materials for environmental and energy applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume